molecular formula C12H16BF3N2O2 B14091466 (3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

(3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14091466
M. Wt: 288.08 g/mol
InChI Key: KTNSAGNLBLYIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and potential applications. The compound contains a trifluoromethyl group, a piperazine ring, and a boronic acid moiety, making it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced onto the aromatic ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The piperazine ring can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Uniqueness: (3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its trifluoromethyl group, piperazine ring, and boronic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H16BF3N2O2

Molecular Weight

288.08 g/mol

IUPAC Name

[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C12H16BF3N2O2/c1-17-2-4-18(5-3-17)11-7-9(12(14,15)16)6-10(8-11)13(19)20/h6-8,19-20H,2-5H2,1H3

InChI Key

KTNSAGNLBLYIQF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N2CCN(CC2)C)C(F)(F)F)(O)O

Origin of Product

United States

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